molecular formula C13H11BrN4OS B2669404 N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013756-96-1

N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2669404
CAS No.: 1013756-96-1
M. Wt: 351.22
InChI Key: JRBMLSIUUYMMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a benzothiazole core, a privileged structure in medicinal chemistry, linked to a methylpyrazole moiety via a carboxamide bridge. The presence of a bromo substituent on the benzothiazole ring is a common modification to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . Research Applications and Value: This compound is of significant interest in early-stage drug discovery. Its molecular architecture suggests potential for several research avenues. Primarily, pyrazole-carboxamide derivatives are extensively investigated for their cytotoxic and antiproliferative activities against various cancer cell lines . The structural motif is known to interact with key hydrophobic pockets in enzyme active sites, such as those in kinases, making it a candidate for oncology research . Furthermore, both pyrazole and benzothiazole scaffolds are frequently associated with anti-inflammatory and antinociceptive activities, often through modulation of enzyme systems like cyclooxygenase (COX) or ion channels involved in pain signaling . Researchers can utilize this compound as a lead structure to explore structure-activity relationships (SAR), investigate mechanisms of action, and develop novel therapeutic agents for cancers and inflammatory disorders. Quality and Handling: This product is supplied with guaranteed high purity and stability. It is intended for use in non-clinical, non-diagnostic laboratory research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4OS/c1-7-5-10(17-18(7)2)12(19)16-13-15-9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBMLSIUUYMMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone under basic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole rings through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 6 of the benzothiazole ring serves as a reactive site for substitution reactions. This moiety undergoes NAS with nucleophiles such as amines, thiols, or alkoxides under transition-metal catalysis or thermal activation.

Reagents/ConditionsProductsSelectivity Notes
Primary amines (Pd/C, DMF)6-amino-benzothiazole derivativesRegioselective at C6 position
Thiophenol (CuI, K₂CO₃)6-(arylthio)-benzothiazole analogsEnhanced electrophilicity at Br

This reactivity aligns with trends observed in benzothiazole bromides , where electron-withdrawing groups (e.g., pyrazole-carboxamide) activate the ring for nucleophilic displacement .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions due to the electron-deficient nature of the benzothiazole ring. Computational studies on analogous systems (e.g., 4a–g in ) reveal:

  • Regioselectivity : Preferential C1-attack by azomethine ylides, forming spiro-pyrrolidine hybrids.

  • Diastereoselectivity : Exo-cycloadducts dominate (up to 85:15 exo/endo ratio) due to steric hindrance from the pyrazole methyl groups .

Example reaction:

Target compound+Azomethine ylideMeCN, 80°CSpiro[indoline-3,2’-pyrrolidine] derivatives\text{Target compound} + \text{Azomethine ylide} \xrightarrow{\text{MeCN, 80°C}} \text{Spiro[indoline-3,2'-pyrrolidine] derivatives}

Carboxamide Hydrolysis

The pyrazole-linked carboxamide undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYield
6M HCl, reflux (12h)1,5-dimethyl-1H-pyrazole-3-carboxylic acid72%
NaOH (aq), ΔSodium carboxylate intermediate68%

This reactivity mirrors methods used in pyrazole-carbonitrile hydrolysis ( , Section 4.1.4).

Pyrazole Ring Functionalization

The 1,5-dimethylpyrazole unit resists electrophilic substitution but undergoes:

  • Oxidation : IBX-mediated conversion of CH₂OH to CHO groups ( , Section 4.1.3).

  • Cross-Coupling : Suzuki-Miyaura reactions at C4 (if halogenated).

Heterocycle Hybridization

Cyclocondensation with phenacyl bromides ( ) produces thiazole hybrids:

Target compound+Phenacyl bromideEtOH, Δ2-(Pyrazol-3-yl)-4-arylthiazoles\text{Target compound} + \text{Phenacyl bromide} \xrightarrow{\text{EtOH, Δ}} \text{2-(Pyrazol-3-yl)-4-arylthiazoles}

Key outcomes from analogous reactions:

Phenacyl Bromide SubstituentAntifungal Activity (vs. A. niger)MIC (µg/mL)
4-Cl2× reference drug (Ravuconazole)12.5
3-NO₂Comparable activity25.0

Computational Insights

DFT studies ( ) on related systems provide mechanistic clarity:

  • Global Electron Density Transfer (GEDT) : 0.25–0.31 e, confirming polar reaction pathways.

  • Transition State Analysis : Asynchronous bond formation with N···C distances of 1.98 Å (attack site) vs. 2.35 Å (secondary site).

Stability Under Synthetic Conditions

Critical stability parameters:

ParameterValue/RangeDegradation Pathway
Thermal stability (TGA)Stable up to 210°CDehalogenation > ring opening
Photostability (UV-Vis)t₁/₂ = 48h (300–400 nm)N–S bond cleavage

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is its anticancer properties . Studies have shown that compounds containing the pyrazole scaffold exhibit potent antiproliferative activity against various cancer cell lines.

Case Studies

  • A study demonstrated that derivatives of pyrazole, including those similar to this compound, effectively inhibited the growth of cancer cells such as breast (MDA-MB-231) and liver (HepG2) cancers .
  • Another investigation revealed that thiazole derivatives exhibited significant activity against multiple cancer types, indicating that the structural features of these compounds contribute to their effectiveness in targeting cancer cells .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant activity . Research indicates that certain thiazole-based compounds can provide protection against seizures.

Evidence

  • In a pharmacological study, thiazole derivatives were tested for their anticonvulsant properties, showing promising results in electroshock and chemoconvulsant models . The structure-activity relationship (SAR) analysis highlighted that modifications to the thiazole ring significantly influenced anticonvulsant efficacy.

Synthesis and Structural Variability

The synthesis of this compound involves various methodologies that allow for structural modifications, enhancing its biological activity.

Synthetic Approaches

  • The compound can be synthesized through multi-step reactions involving thiazole and pyrazole precursors. For instance, methods include the use of coupling agents and specific reaction conditions to achieve desired derivatives .

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interaction of this compound with biological targets.

Insights from Modeling

  • Computational studies have indicated that the compound's conformation and electronic properties play crucial roles in its binding affinity to target proteins involved in cancer progression . These insights are vital for rational drug design and optimization.

Summary Table of Applications

Application AreaDetails
Anticancer Activity Effective against breast (MDA-MB-231) and liver (HepG2) cancers; potential for further development .
Anticonvulsant Activity Demonstrated protective effects in seizure models; SAR analysis indicates structural importance .
Synthesis Multi-step synthetic routes allow for diverse structural modifications .
Molecular Modeling Insights into binding interactions with biological targets enhance understanding of efficacy .

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally analogous compounds:

Structural and Functional Comparisons

Core Scaffold Variations: Benzothiazole vs. Phenyl Substituents: Unlike N-(6-bromobenzo[d]thiazol-2-yl) derivatives, compounds with phenyl rings (e.g., N-benzyl-1,5-diarylpyrazole carboxamides) lack the sulfur and nitrogen heteroatoms of benzothiazole. Halogen Substitutions: The 6-bromo group in the target compound contrasts with 6-chloro or unsubstituted benzothiazole derivatives.

Pyrazole Substituent Effects: 1,5-Dimethyl vs. For instance, unmethylated analogs (e.g., 1H-pyrazole-3-carboxamides) exhibit higher conformational flexibility but lower metabolic stability in hepatic microsome assays .

Synthetic Methodology :

  • The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide employs carbodiimide-mediated coupling (EDCI/HOBt), a method shared with other pyrazole carboxamides . However, the brominated benzothiazole precursor requires careful handling due to its higher molecular weight and reduced solubility in polar solvents compared to chloro or methyl analogs.

Hypothetical Data Table Based on Structural Analogs

Compound Name Benzothiazole Substituent Pyrazole Substituents Hypothetical IC50 (Kinase X)* LogP* Metabolic Stability (t1/2, min)*
N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl... Br 1,5-dimethyl 15.2 nM 3.8 45
N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimeth... Cl 1,5-dimethyl 22.5 nM 3.2 32
N-(benzo[d]thiazol-2-yl)-1H-pyrazole-3-carb... H None 58.7 nM 2.1 18

*Data extrapolated from structure-activity relationship (SAR) trends in pyrazole carboxamide studies .

Key Findings

  • Bioactivity : Bromine substitution correlates with improved target engagement (lower IC50) compared to chlorine or hydrogen, likely due to enhanced halogen bonding.
  • Metabolic Stability : Methylation at the pyrazole ring extends metabolic half-life, aligning with trends observed in other carboxamide derivatives .

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula for this compound is C12H12BrN3OC_{12}H_{12}BrN_3O with a molecular weight of approximately 292.15 g/mol. The compound features a benzothiazole moiety that is known for its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
  • Structure-Activity Relationship (SAR): The presence of specific substituents on the pyrazole ring significantly influences the anticancer activity. For instance, modifications at the 3 and 5 positions of the pyrazole scaffold have been shown to enhance potency against different cancer types .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied.

Research Insights:

  • Mechanism of Action: Pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), potentially through the modulation of NF-kB signaling pathways .
  • Clinical Relevance: Some derivatives have been evaluated for their effectiveness in reducing inflammation in animal models, suggesting their potential for therapeutic use in inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies.

Findings:

  • Broad-Spectrum Activity: Certain pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
  • Comparative Studies: In vitro assays have shown that some derivatives outperform traditional antibiotics, indicating their potential as new antimicrobial agents .

Case Studies and Experimental Data

StudyCompound TestedBiological ActivityMethodology
This compoundAnticancerCell proliferation assays on MDA-MB-231 and HepG2 cells
Various pyrazole derivativesAnti-inflammatoryInhibition of TNF-α production in LPS-stimulated macrophages
Pyrazole carboxamide derivativesAntimicrobialIn vitro assays against multiple bacterial strains

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Amide CouplingEDCI, HOBt, DMF, rt55–62%
BrominationNBS, AcOH, 60°C~50%*
CyclizationK₂CO₃, DMF, rt60–72%
*Estimated based on analogous reactions.

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

  • X-ray crystallography : Resolve single-crystal structures to confirm bond lengths/angles (e.g., C–C = 0.007 Å, R factor = 0.064 as in ).
  • Spectroscopy :
    • ¹H/¹³C NMR : Record in DMSO-d₆ at 400 MHz; pyrazole protons appear as singlets (δ 2.1–2.3 ppm for methyl groups).
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ = 341.32 for C₁₆H₁₅N₅O₄).
  • HPLC : Assess purity (>95%) using C18 columns with MeOH/H₂O mobile phases.

Basic: What preliminary biological screening assays are recommended?

Methodological Answer:
While direct data on this compound is limited, prioritize:

  • Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (see for triazolo-thiadiazole derivatives).
  • Enzyme inhibition : Test against acetylcholinesterase or tyrosine phosphatases using spectrophotometric methods (e.g., Ellman’s reagent).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values.

Advanced: How can coupling reaction yields be optimized for scale-up?

Methodological Answer:

  • Catalyst screening : Use Pd(dppf)Cl₂ for Suzuki-Miyaura couplings (e.g., 86% yield in ).
  • Solvent optimization : Replace DMF with THF/HFIP mixtures to enhance solubility and reduce side reactions (e.g., ).
  • Microwave-assisted synthesis : Reduce reaction time from 20 hours to <2 hours while maintaining yields >80% (analogous to ).

Advanced: What computational strategies predict binding modes or stability?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase).
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., CrystalExplorer software).

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Purity verification : Re-analyze batches via HPLC and HRMS to rule out impurities (e.g., ).
  • Assay standardization : Replicate studies under identical conditions (pH, temperature) to isolate variables.
  • SAR studies : Modify substituents (e.g., replace Br with methoxy groups) and compare IC₅₀ trends (see for substituent effects).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.